beta-ethoxybenzeneethanol chemical structure and physical properties
beta-ethoxybenzeneethanol chemical structure and physical properties
In-Depth Technical Guide: β -Ethoxybenzeneethanol
Executive Summary
β -Ethoxybenzeneethanol (commonly known as 2-ethoxy-2-phenylethanol) is a highly versatile aromatic ether-alcohol. Characterized by its unique combination of a phenyl ring, an ethoxy ether linkage, and a primary hydroxyl group, it serves as a critical intermediate in advanced organic synthesis, pharmaceutical drug development, and the formulation of complex fragrances. This whitepaper provides a comprehensive analysis of its structural properties, mechanistic synthesis pathways, and self-validating experimental protocols, designed specifically for researchers and application scientists.
Chemical Identity & Structural Elucidation
Understanding the structural nuances of β -ethoxybenzeneethanol is critical for predicting its reactivity and confirming its successful synthesis.
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IUPAC Name: 2-ethoxy-2-phenylethanol
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CAS Registry Number: 36747-96-3[1]
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SMILES: CCOC(CO)C1=CC=CC=C1[1]
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InChIKey: QISVRAXIZYUGJB-UHFFFAOYSA-N[1]
NMR Characterization & Causality
The structural validation of β -ethoxybenzeneethanol relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts are directly caused by the electronic environments of the molecule[2]:
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1 H NMR (400 MHz, CDCl 3 ):
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δ 7.35–7.26 (m, 5H): Corresponds to the aromatic protons.
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δ 4.43–3.65 (m, 2H): Contains the highly deshielded benzylic methine proton (CH-O) and one diastereotopic proton of the adjacent primary alcohol (CH 2 -OH). The benzylic proton is shifted significantly downfield due to the combined electron-withdrawing inductive effects of the ethoxy oxygen and the phenyl ring.
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δ 3.59 (dd, J = 11.7, 3.9 Hz, 1H): The second diastereotopic proton of the primary alcohol group.
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δ 3.55–3.35 (m, 2H): The methylene protons of the ethoxy group (-OCH 2 CH 3 ).
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δ 2.82 (s, 1H): The hydroxyl proton (-OH).
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δ 1.22 (t, J = 6.9 Hz, 3H): The methyl protons of the ethoxy group.
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13 C NMR (101 MHz, CDCl 3 ):
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δ 81.9: The benzylic carbon. Its significant downfield shift is the definitive marker confirming that the ethoxy group is attached at C2 (regioselective attack) rather than C1.
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Physicochemical Properties
The quantitative thermochemical and physical data for β -ethoxybenzeneethanol are summarized below to aid in solvent selection, extraction, and distillation workflows.
| Property | Value | Reference |
| Molecular Formula | C 10 H 14 O 2 | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| Boiling Point | 257.53 °C (at 760 mmHg) | [3] |
| Density | 1.04 g/cm³ | [3] |
| Flash Point | 103.78 °C | [3] |
| XLogP3-AA | 1.3 | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
Mechanistic Pathways: Regioselective Epoxide Ring-Opening
The primary industrial and laboratory route to synthesize β -ethoxybenzeneethanol is the alcoholysis of styrene oxide using ethanol. Because styrene oxide is an unsymmetrical epoxide, the nucleophilic attack can theoretically occur at two positions, leading to two different regioisomers.
The Causality of Regioselectivity: Under Lewis acid or metallic catalysis (such as 4[4] or 5[5]), the epoxide oxygen is coordinated and polarized. This weakens the adjacent C-O bonds. The C-O bond at the benzylic position elongates preferentially because the developing partial positive charge (carbocation character) is highly stabilized by the adjacent phenyl ring via resonance. Consequently, the weak nucleophile (ethanol) attacks the more sterically hindered but electronically favored benzylic carbon (C2), resulting in >94% regioselectivity for β -ethoxybenzeneethanol over the terminal attack product.
Regioselective ring-opening of styrene oxide to beta-ethoxybenzeneethanol.
Experimental Protocol: Catalytic Synthesis and Isolation
The following protocol utilizes a heterogeneous catalyst system to ensure high yield, regioselectivity, and a self-validating workflow. The use of a solid catalyst eliminates the need for complex aqueous workups, preventing emulsion formation and product loss[4].
Step 1: Catalyst Activation
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Action: Dry the heterogeneous catalyst (e.g., sulphated yttria-zirconia) under vacuum at 120 °C for 2 hours.
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Causality: Ambient moisture competitively binds to Lewis acid sites. Removing adsorbed water ensures maximum coordination between the catalyst and the epoxide oxygen, driving the reaction forward.
Step 2: Reaction Assembly
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Action: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2.0 mmol of styrene oxide and 10 mL of absolute ethanol. Introduce 50 mg of the activated catalyst.
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Causality: Ethanol serves as both the nucleophile and the solvent. A vast molar excess of ethanol drives the equilibrium toward the product and minimizes epoxide oligomerization side-reactions.
Step 3: Catalytic Alcoholysis
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Action: Heat the mixture to 40–70 °C under continuous stirring for 3–5 hours[6].
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Causality: Elevated temperatures overcome the activation energy barrier for nucleophilic attack at the sterically hindered benzylic position, while remaining safely below the boiling point of ethanol.
Step 4: In-Process Control (Self-Validating Step)
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Action: Extract a 50 μ L aliquot, dilute in 1 mL ethyl acetate, and analyze via GC-MS.
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Causality: Do not terminate the reaction based on time alone. The reaction is complete only when the styrene oxide peak is <1% relative to the product peak. This self-validating check prevents unreacted epoxide from complicating downstream distillation.
Step 5: Catalyst Recovery and Product Isolation
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Action: Filter the hot reaction mixture through a Celite pad to remove the heterogeneous catalyst. Wash the pad with 5 mL of warm ethanol.
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Causality: Heterogeneous filtration allows for rapid, quantitative separation and enables the catalyst to be recycled for subsequent batches without loss of activity[4].
Step 6: Purification
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Action: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue via silica gel column chromatography (hexane/ethyl acetate gradient).
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Causality: Removes residual ethanol and trace amounts of the minor regioisomer, yielding pure β -ethoxybenzeneethanol.
Experimental workflow for the catalytic synthesis and isolation of beta-ethoxybenzeneethanol.
Applications in Drug Development and Fragrance
Due to the stable ether linkage and the reactive primary hydroxyl group, β -ethoxybenzeneethanol is a highly prized building block. In pharmaceutical development, the hydroxyl group can be readily converted into a leaving group (e.g., tosylate or mesylate) for further amination or etherification, forming the backbone of various neuroactive and cardiovascular drug candidates. In the fragrance industry, the combination of the bulky phenyl ring and the ethoxy group imparts a unique, long-lasting olfactory profile that is highly resistant to oxidation compared to standard aliphatic alcohols.
References
- Title: beta-Ethoxybenzeneethanol | C10H14O2 | CID 3015860 Source: PubChem - NIH URL
- Title: CAS # 36747-96-3, 2-Ethoxy-2-Phenylethanol Properties Source: ChemBlink URL
- Title: Thermal transformation of a layered multifunctional network into a metal-organic framework based on a polymeric organic linker Source: PubMed - NIH URL
- Title: Sulphated yttria-zirconia as a regioselective catalyst system for the alcoholysis of epoxides Source: ResearchGate URL
- Title: Synthesis Method of Amorphous Palladium-Based Nanoparticles and Catalytic Applications Source: City University of Hong Kong URL
- Title: Fiber-supported Fe(III)
Sources
- 1. beta-Ethoxybenzeneethanol | C10H14O2 | CID 3015860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 2-Ethoxy-2-Phenylethanol (CAS 36747-96-3) | Properties, SDS & Suppliers - chemBlink [chemblink.com]
- 4. researchgate.net [researchgate.net]
- 5. cityu.edu.hk [cityu.edu.hk]
- 6. Thermal transformation of a layered multifunctional network into a metal-organic framework based on a polymeric organic linker - PubMed [pubmed.ncbi.nlm.nih.gov]
